

Application Notes and Protocols: AZD4694 PET Imaging in Mild Cognitive Impairment Studies

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Compound of Interest

Compound Name: AZD4694

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Introduction

[18F]**AZD4694**, also known as [18F]NAV4694 or Flutafuranol, is a second-generation positron emission tomography (PET) radioligand with high affinity and specificity for amyloid- β (A β) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).^{[1][2][3][4]} Structurally similar to [11C]Pittsburgh compound B (PiB), **AZD4694** offers the advantage of a longer radioactive half-life (110 minutes), enabling centralized manufacturing and distribution to PET centers without a cyclotron.^{[1][2]} This tracer exhibits favorable imaging characteristics, including lower white matter binding compared to some other fluorinated amyloid tracers, which facilitates easier visual interpretation of scans.^{[1][5][6]} These properties make [18F]**AZD4694** a valuable tool for the in vivo quantification of cerebral A β burden, particularly in the early stages of AD, such as Mild Cognitive Impairment (MCI).^{[2][5]} Amyloid PET imaging with tracers like **AZD4694** is increasingly used in clinical trials for enrollment and monitoring treatment response.^[1]

This document provides detailed application notes and protocols for the use of [18F]**AZD4694** PET imaging in studies involving participants with Mild Cognitive Impairment.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing [18F]**AZD4694** PET in cohorts that include individuals with MCI. Standardized Uptake Value Ratios (SUVRs) are a common semi-quantitative measure of tracer uptake, typically calculated using the cerebellar gray matter as a reference region due to its low amyloid plaque density.[\[1\]](#)[\[4\]](#)

Table 1: Global Cortical [18F]**AZD4694** SUVR in Different Diagnostic Groups

Diagnostic Group	Mean Global Cortical SUVR (\pm SD)	Study
Healthy Controls (HC)	1.27 \pm 0.22	Rowe et al., 2013 [5]
Mild Cognitive Impairment (MCI)	1.97 \pm 0.66	Rowe et al., 2013 [5]
Alzheimer's Disease (AD)	2.41 \pm 0.45	Rowe et al., 2013 [5]
Frontotemporal Dementia (FTD)	1.26 \pm 0.11	Rowe et al., 2013 [5]
Cognitively Unimpaired (CU) - Young	1.14 \pm 0.09	Therriault et al., 2021 [1]

Table 2: Longitudinal Changes in [18F]**AZD4694** SUVR

Participant Group	Baseline Amyloid Status	Mean Annual Change in Global SUVR	Study
Cognitively Unimpaired (CU)	Amyloid-Negative	Modest increases in medial prefrontal, posterior cingulate, and precuneus cortices	Therriault et al., 2023[2]
Cognitively Unimpaired (CU)	Amyloid-Positive	Higher annual SUVR increases compared to amyloid-negative CU	Therriault et al., 2023[2][3][7]
Mild Cognitive Impairment (MCI)	Amyloid-Positive	Modest accumulation in lateral temporal, orbitofrontal, and precuneus cortical regions	Therriault et al., 2023[2]
Alzheimer's Disease (AD) Dementia	Amyloid-Positive	Modest accumulation in precuneus, occipital cortex, anterior cingulate, and motor cortices	Therriault et al., 2023[2]

Table 3: Proposed [18F]AZD4694 SUVR Thresholds for Amyloid Positivity

Method	Optimal SUVR Cutoff	Study
Gaussian Mixture Modeling	1.55	Therriault et al., 2021[1][6]
ROC Curve (Visually Positive vs. Negative)	1.56	Therriault et al., 2021[8]
ROC Curve (CSF A β 42/A β 40 Ratio)	1.51	Therriault et al., 2021[1][6]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and comparability of results across different research studies.

Participant Recruitment and Diagnosis

- Inclusion Criteria for MCI: Participants are typically diagnosed with MCI based on established clinical criteria, such as those proposed by Petersen et al.[\[6\]](#) This generally includes:
 - A subjective memory complaint, preferably corroborated by an informant.
 - Objective cognitive impairment in one or more domains.
 - Largely intact activities of daily living.
 - Not demented.
- Clinical Assessments: A comprehensive clinical and neuropsychological evaluation should be performed, including tools like the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating (CDR) scale.[\[1\]](#)[\[2\]](#)
- Exclusion Criteria: Common exclusion criteria include significant cerebrovascular disease, major depression, or other neurological or psychiatric conditions that could account for the cognitive impairment.[\[9\]](#)

[¹⁸F]AZD4694 PET Imaging Protocol

- Radiotracer Administration: A target dose of 185 MBq (\pm 10%) of [¹⁸F]AZD4694 is administered as a smooth bolus intravenous injection.[\[10\]](#)
- Image Acquisition:
 - Dynamic PET data is acquired for a total of 93 minutes.[\[10\]](#)
 - A typical scanning window for static SUVR calculations is 40-70 minutes post-injection.[\[11\]](#) Some studies have used a 51-63 minute window for "late ratio" SUVR.[\[12\]](#)

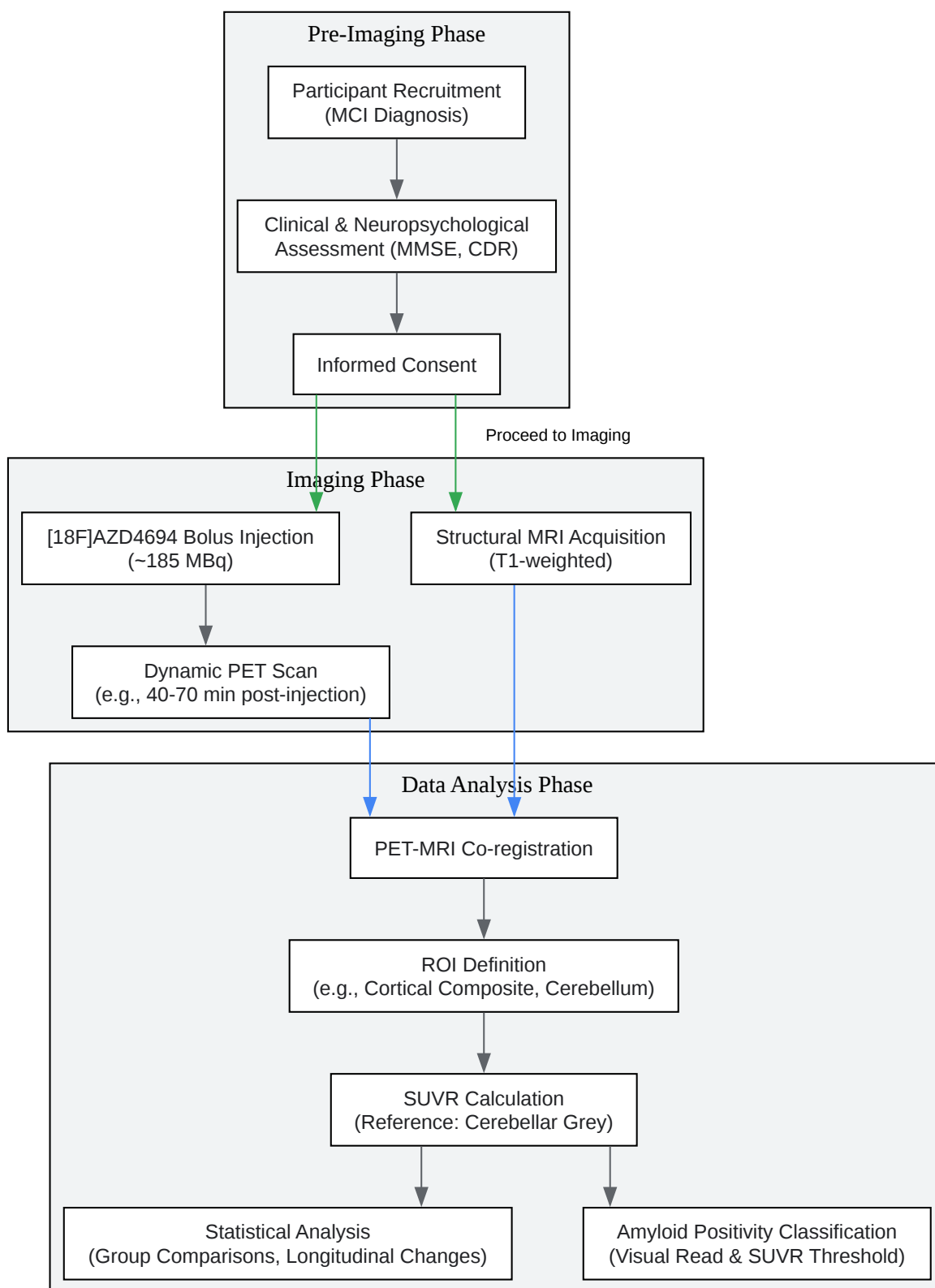
- Data is often reconstructed into multiple frames to allow for kinetic analysis if desired (e.g., 10s x 9, 15s x 2, 20s x 3, 30s x 4, 60s x 4, 180s x 4, 360s x 12).[10]
- Image Reconstruction: Images are commonly reconstructed using an ordered subset expectation maximization (OSEM) algorithm.[11]

Image Processing and Analysis

- Structural MRI: A high-resolution structural MRI (e.g., T1-weighted) is acquired for each participant to allow for co-registration with the PET data and for anatomical delineation of regions of interest (ROIs).
- Image Pre-processing:
 - PET frames are co-registered and motion-corrected.
 - The structural MRI is co-registered to the PET image.
 - The MRI is segmented to define cortical and subcortical ROIs.
- SUVR Calculation:
 - The cerebellar gray matter is used as the reference region.[1][4]
 - A global cortical SUVR is calculated by averaging the SUVR from several cortical regions, such as the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.[6]
 - SUVR is calculated as (Mean uptake in ROI) / (Mean uptake in reference region).
- Determination of Amyloid Positivity: While visual assessment by trained raters is common, quantitative thresholds are valuable for reducing variability.[1][6] A global cortical SUVR of approximately 1.55 is a well-supported threshold for classifying individuals as amyloid-positive.[1][4]

Visualizations

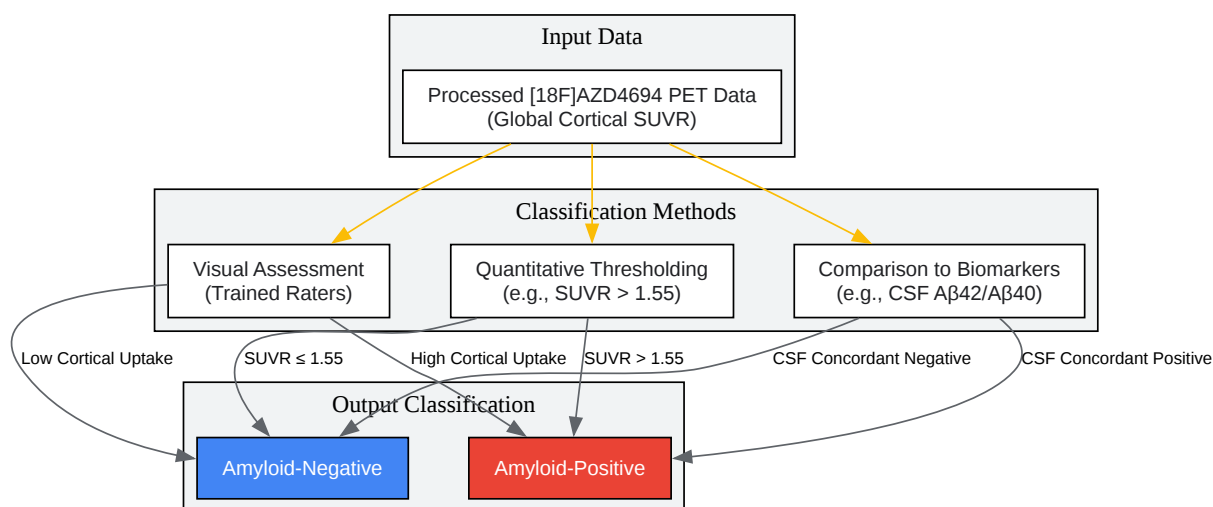
Experimental Workflow for AZD4694 PET in MCI Studies



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Caption: Workflow for [18F]**AZD4694** PET imaging studies in MCI.

Logical Relationship for Amyloid Positivity Classification



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Caption: Methods for classifying amyloid status using [18F]**AZD4694** PET.

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